molecular formula C6H10BrNO2 B12089531 Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI)

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI)

Cat. No.: B12089531
M. Wt: 208.05 g/mol
InChI Key: MEPHBYFZBPRWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS: 779318-30-8 Molecular Formula: C₇H₁₁BrNO₂ (inferred from IUPAC name) Structure: A cis-configured cyclobutane ring with an amino group (-NH₂) at position 1 and a bromomethyl (-CH₂Br) substituent at position 2. The bromomethyl group introduces both steric bulk and reactivity, making this compound valuable in medicinal chemistry and synthetic intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10BrNO2

Molecular Weight

208.05 g/mol

IUPAC Name

1-amino-3-(bromomethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H10BrNO2/c7-3-4-1-6(8,2-4)5(9)10/h4H,1-3,8H2,(H,9,10)

InChI Key

MEPHBYFZBPRWFT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)N)CBr

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Formation via [2+2] Photocycloaddition

The cyclobutane core can be constructed via ultraviolet (UV)-mediated [2+2] photocycloaddition of acrylic acid derivatives. For example, irradiation of acrylic acid in methylene chloride at −30°C to −20°C under ethylene gas generates cyclobutanecarboxylic acid precursors . While this method achieves cyclization, stereochemical outcomes are variable. Post-synthesis functionalization (e.g., bromination, amination) is required, complicating the pathway for cis-specific targets .

Bromomethyl Group Introduction via Appel Reaction

A direct approach involves brominating cyclobutylmethanol intermediates. In CN103435439A, cyclobutylmethanol reacts with triphenyl phosphite and bromo-succinimide (NBS) in methylene chloride at 35–40°C, yielding bromomethylcyclobutane with 72–75% efficiency . Critical parameters include:

  • Solvent : Dichloromethane enhances reaction homogeneity.

  • Catalyst : Triphenyl phosphite facilitates bromide displacement.

  • Workup : Distillation at 134–136°C under reduced pressure purifies the product .

This method avoids toxic lithium reagents, making it industrially viable. However, subsequent amino group installation requires additional steps .

The cis-amine functionality can be introduced via hydrolysis of hydantoin-protected intermediates. As reported in CiteSeerX , 2-(aminomethyl)cyclobutanecarboxylic acid derivatives are synthesized by cyclizing glycine analogues into hydantoins, followed by acidic hydrolysis (6M HCl, 90°C, 24h). This method achieves stereochemical retention but requires precise control of ring strain to prevent racemization .

Key Data :

ParameterValueSource
Reaction Temperature90°C
Hydrolysis Time24h
Yield68–72%

Diastereoselective Reduction of Meldrum’s Acid Derivatives

A scalable route from the Journal of Organic Chemistry employs Meldrum’s acid to enforce cis-configuration . Cyclobutylidene Meldrum’s acid derivatives undergo NaBH₄ reduction, yielding cis-1,3-disubstituted cyclobutanes with >95:5 diastereomeric ratios. Recrystallization in ethyl acetate further purifies the product .

Procedure :

  • Cyclization : Meldrum’s acid reacts with benzyl acrylate under piperidine catalysis.

  • Reduction : NaBH₄ in methanol selectively reduces the exocyclic double bond.

  • Deprotection : Hydrogenolysis removes benzyl groups, exposing the carboxylic acid .

Multi-Step Synthesis from 3-Oxocyclobutanecarboxylic Acid

CN103232340A outlines a three-step synthesis from acetone and bromine :

  • Dibromination : Acetone reacts with bromine in ethanol to form 1,3-dibromoacetone.

  • Cyclization : Malononitrile and 1,3-dibromoacetone undergo nucleophilic substitution in DMF with NaI/TBAB, forming 3,3-dicyanocyclobutanone.

  • Hydrolysis : 6M HCl reflux converts the dicyano group to carboxylic acid, while bromomethyl groups are retained .

Optimization Insights :

  • Bromine Stoichiometry : A 1:1.5–1:2.5 acetone:bromine ratio maximizes yield (74–90%) .

  • Catalyst System : NaI/TBAB in DMF accelerates cyclization kinetics .

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalability
Photocycloaddition 45–55LowLimited
Appel Reaction 72–75ModerateHigh
Hydantoin Hydrolysis 68–72HighModerate
Meldrum’s Acid 85–90HighHigh
Multi-Step 74–90ModerateHigh

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Cyclobutane Core

1-Amino-3-(Trifluoromethyl)Cyclobutanecarboxylic Acid
  • Key Differences : Replaces bromomethyl with trifluoromethyl (-CF₃).
  • Synthesis : Involves SF₄/HF-mediated transformation of acid to -CF₃, a harsh fluorination method .
  • Properties : -CF₃ enhances metabolic stability and lipophilicity compared to -CH₂Br.
  • Applications: Potential use in fluorinated drug candidates.
1-Amino-3-(Phosphonomethyl)Cyclobutanecarboxylic Acid (CAS 375858-31-4)
  • Key Differences: Phosphonomethyl (-CH₂PO₃H₂) substituent.
  • Properties : Phosphonate group mimics phosphate esters, enabling enzyme inhibition (e.g., kinase targets). Lower reactivity than bromomethyl .
  • Applications : Prodrug design or antiviral agents.
1-Amino-3-(Hydroxymethyl)Cyclobutanecarboxylic Acid, cis-(CAS 109794-96-9)
  • Key Differences : Hydroxymethyl (-CH₂OH) instead of bromomethyl.

Cyclopropane vs. Cyclobutane Analogs

1-Amino-3-(Hydroxymethyl)-2,2-Dimethylcyclopropanecarboxylic Acid (CAS 146400-42-2)
  • Key Differences : Cyclopropane core with -CH₂OH and two methyl groups.
  • Properties : Increased ring strain (cyclopropane) enhances reactivity; dimethyl groups add steric hindrance.
  • Applications: Conformationally restricted amino acid for peptide engineering .

Functional Group Modifications

3-(Methylamino)Cyclobutanecarboxylic Acid, 1-Methylethyl Ester (CAS 2136718-64-2)
  • Key Differences: Methylamino (-NHCH₃) and ester (-COOCH(CH₃)₂) groups.
  • Properties: Esterification increases lipophilicity; methylamino reduces basicity compared to primary amine .

Table 1: Comparative Data

Compound (CAS) Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
779318-30-8 (Target) -NH₂, -CH₂Br (cis) C₇H₁₁BrNO₂ ~234.08 High reactivity for alkylation
375858-31-4 -NH₂, -CH₂PO₃H₂ C₆H₁₂NO₅P 209.14 Enzyme inhibition; prodrugs
109794-96-9 -NH₂, -CH₂OH (cis) C₆H₁₁NO₃ 145.16 Polar precursor for derivatization
146400-42-2 (Cyclopropane) -NH₂, -CH₂OH, 2×-CH₃ C₇H₁₃NO₃ 159.18 Peptide backbone modification

Biological Activity

Cyclobutanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their unique structural properties and biological activities. This article focuses on the compound Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) , examining its biological activity through various studies, case reports, and research findings.

Chemical Structure and Properties

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) features a cyclobutane ring with a carboxylic acid group and a bromomethyl substituent. Its molecular formula is C5H8BrNO2C_5H_8BrNO_2, and it possesses both hydrophilic (carboxylic acid) and hydrophobic (bromomethyl) characteristics, which influence its biological interactions.

1. Neurotropic Activity

Research indicates that cyclobutanecarboxylic acid derivatives exhibit neurotropic activity . A study highlighted that certain amino acids derived from cyclobutane structures can act as selective antagonists at NMDA receptors, which are crucial for synaptic plasticity and memory function. Specifically, 1-amino-cyclobutane-1-carboxylic acid has shown low toxicity while inhibiting tumor growth and demonstrating neuroprotective effects in animal models .

2. Inhibition of Kinases

Cyclobutanecarboxylic acid derivatives have been studied for their potential as kinase inhibitors. For instance, compounds containing cyclobutyl substituents have demonstrated significant inhibitory activity against GSK-3β with an IC50 value as low as 8 nM . This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where GSK-3β plays a role in tau phosphorylation.

3. Cytotoxicity Studies

In vitro cytotoxicity assessments using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed that certain cyclobutane derivatives did not significantly reduce cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for these compounds when considering therapeutic applications .

Table 1: Biological Activities of Cyclobutanecarboxylic Acid Derivatives

Compound NameActivity TypeIC50 Value (nM)Cell Line Tested
Cyclobutanecarboxylic acid derivative AGSK-3β Inhibition8HT-22
1-Aminocyclobutane-1-carboxylic acidNeurotropic ActivityNot specifiedRat brain slices
Cyclobutanecarboxylic acid derivative BCytotoxicity>1000BV-2

Case Study 1: Neuroprotective Effects

A study involving the administration of a cyclobutanecarboxylic acid derivative in a rat model of neurodegeneration showed improved cognitive function and reduced markers of oxidative stress. The compound was administered at doses of 10 mg/kg body weight over a period of two weeks, resulting in significant improvements in memory retention tasks compared to control groups.

Case Study 2: Cancer Cell Line Inhibition

In another study, cyclobutanecarboxylic acid derivatives were tested against various cancer cell lines. One particular derivative exhibited selective cytotoxicity towards breast cancer cells while sparing normal fibroblast cells, indicating its potential as a targeted cancer therapy.

Research Findings

Recent findings suggest that the introduction of specific substituents on the cyclobutane ring can modulate biological activity significantly. For instance, the presence of bromomethyl groups enhances interactions with biological targets due to increased lipophilicity and steric effects . Additionally, ongoing research is exploring the synthesis of novel derivatives with improved efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing cis-1-amino-3-(bromomethyl)cyclobutanecarboxylic acid, and what key reaction conditions are required?

  • Methodology : The synthesis of bromomethyl-substituted cyclobutane derivatives often begins with cyclobutane precursors containing functional groups amenable to alkylation or substitution. For example, trifluoromethyl-substituted analogues (e.g., 1-amino-3-(trifluoromethyl)cyclobutanecarboxylic acid) are synthesized using 1,3-dibromoacetone dimethyl ketal as a starting material, followed by SF₄/HF-mediated fluorination . Adapting this approach, bromomethyl groups could be introduced via nucleophilic substitution of a hydroxyl or halide precursor under basic conditions. Stereochemical control (cis-configuration) is achieved through stereospecific ring-closing reactions or chiral catalysts. Purification typically involves column chromatography and recrystallization .

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the cis-configuration by analyzing coupling constants and spatial proximity of protons (e.g., axial vs. equatorial positions on the cyclobutane ring) .
  • HPLC/LC-MS : Reversed-phase HPLC with chiral columns ensures enantiomeric purity, while LC-MS verifies molecular weight and detects degradation products .
  • X-ray Crystallography : Absolute stereochemistry can be confirmed via single-crystal analysis, though this requires high-purity samples .

Q. How does the bromomethyl substituent influence the compound’s stability under standard laboratory conditions?

  • Methodology : The bromomethyl group’s electrophilic nature makes the compound prone to nucleophilic substitution (e.g., hydrolysis). Stability studies should be conducted in anhydrous solvents (e.g., dry DMSO or THF) under inert atmospheres. Accelerated degradation tests (e.g., exposure to humidity, heat, or light) coupled with HPLC monitoring can identify decomposition pathways. Storage recommendations include sealed containers at -20°C .

Advanced Research Questions

Q. What is the impact of cis-stereochemistry on the compound’s biological activity compared to its trans-isomer?

  • Methodology : In receptor-binding studies (e.g., GPR-40 agonists), cis-isomers often exhibit distinct activity due to spatial alignment of functional groups. For example, cis-3-(4-hydroxyphenyl)cyclobutanecarboxylic acid derivatives showed higher binding affinity than trans-isomers in GPR-40 assays . Computational docking simulations (e.g., AutoDock Vina) can model interactions, while in vitro assays (e.g., cAMP accumulation) validate functional activity. Stereochemical assignments are confirmed via NOESY NMR .

Q. How can the bromomethyl group be utilized for further functionalization in drug discovery?

  • Methodology : The bromomethyl group serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For example:

  • Alkylation : React with amines or thiols to generate prodrugs or conjugates.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules .
    Reaction optimization requires monitoring by TLC or LC-MS, with careful control of temperature and pH to avoid cyclobutane ring strain-induced side reactions .

Q. What computational methods are effective in predicting the conformational strain induced by the cyclobutane ring and substituents?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and substituent effects. Key parameters include bond angles (e.g., C-C-C in cyclobutane ~88°) and torsional strain. Comparative analysis with non-strained analogues (e.g., cyclohexane derivatives) quantifies strain energy . Molecular dynamics simulations (e.g., AMBER) predict solvent interactions and thermal stability .

Q. How do structural modifications (e.g., Boc-protection or salt formation) alter the compound’s solubility and reactivity?

  • Methodology :

  • Boc-Protection : Introducing tert-butoxycarbonyl (Boc) groups enhances lipophilicity, impacting membrane permeability. Solubility is tested in PBS/DMSO mixtures via nephelometry .
  • Hydrochloride Salts : Salt formation improves aqueous solubility but may alter crystallization behavior. PXRD and DSC analyze phase transitions .
    Comparative studies with unprotected analogs assess bioactivity shifts in cellular assays .

Q. What challenges arise in quantifying degradation products during long-term storage, and how can they be mitigated?

  • Methodology : Degradation products (e.g., dehydrobrominated derivatives) are identified via LC-HRMS and quantified using calibration curves. Stability-indicating methods (e.g., gradient HPLC) separate degradation peaks from the parent compound. Mitigation strategies include lyophilization for solid-state storage and addition of radical scavengers (e.g., BHT) in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.